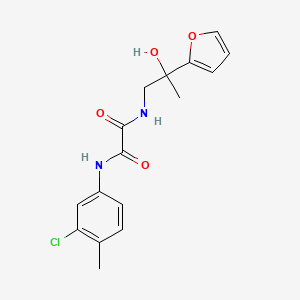

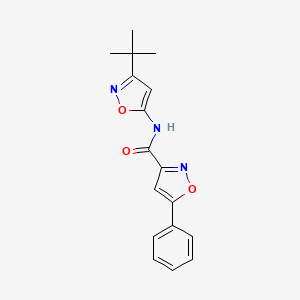

N-(3-(tert-butyl)isoxazol-5-yl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-(tert-butyl)isoxazol-5-yl)-5-phenylisoxazole-3-carboxamide" is a member of the isoxazole class of compounds, which are characterized by a five-membered ring containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications.

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods, including cyclization reactions. For instance, the synthesis of 3-carboxyisoxazole compounds can be achieved by the cycloaddition of carbethoxyformonitrile oxide to appropriate substrates with subsequent elimination and hydrolysis steps . Another method involves the conversion of carboxylic acid derivatives into acyl Meldrum's acids, followed by aminolysis and cyclization to yield 5-substituted 3-isoxazolols without byproducts . Additionally, a two-step synthesis involving isocyanides and a chemoselective Buchwald–Hartwig intramolecular cyclization has been reported for the synthesis of 1-arylindazole-3-carboxamides .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide, revealed that the isoxazole ring is not coplanar with the phenyl ring . Tautomerism can also be observed in some isoxazole derivatives, as demonstrated by the presence of different tautomers in the solid state and in solution for 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including cyclization and substitution reactions, to yield a wide array of products. The reactivity of these compounds can be influenced by the presence of substituents on the isoxazole ring, which can affect the electronic properties and steric hindrance of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the stability of a tert-butoxycarbonyl-aminomethylphenoxyacetic acid handle used in solid-phase synthesis of peptide alpha-carboxamides was found to be resistant to acidolysis, indicating good stability under certain conditions . The biological evaluation of N-phenyl-5-carboxamidyl isoxazoles for anticancer activity showed that these compounds could have potential therapeutic applications, with one derivative exhibiting significant activity against colon cancer cells .

Wissenschaftliche Forschungsanwendungen

Cardioprotective Agents

A study by Cheng et al. (2006) discussed the discovery of a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, including tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate. This compound exhibited excellent potency and in vivo properties, suggesting potential use in the treatment of ischemic heart diseases.

Electroactive Polyamides

Research by Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups. These polyamides showed good solubility, thermal stability, photoluminescence, and reversible redox couples upon electrochemical oxidation. They are promising for applications requiring color change upon oxidation.

Synthetic Organic Chemistry

Jasch et al. (2012) explored tert-butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry. These compounds enable various modifications through nucleophilic substitutions and radical reactions, indicating broad utility in chemical synthesis.

Anticonvulsant Activity

Jackson et al. (2012) investigated enaminones for anticonvulsant activity. They synthesized and evaluated a series of 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, finding correlations between their structures and anticonvulsant activities.

Crystal Structure Analysis

Habibi et al. (2008) analyzed the crystal structure of N-(tert-Butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane Carboxamide. This study contributes to understanding the molecular configurations of such compounds, which is crucial for their application in various fields.

Pd-Catalyzed C(sp3)-H Bond Activation

Pasunooti et al. (2015) utilized 5-methylisoxazole-3-carboxamide in Pd-catalyzed C(sp3)-H bond activation. This innovative approach led to the efficient synthesis of various gamma-substituted non-natural amino acids.

Synthesis of Arylated Furans and Thiophenes

A study by Bumagin et al. (2019) discussed using N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand in catalysts for the Suzuki reaction. This led to the development of methods for synthesizing heterobiaryls containing furyl and thienyl rings.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Eigenschaften

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-17(2,3)14-10-15(23-20-14)18-16(21)12-9-13(22-19-12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPYVPDBMUKEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-5-phenylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)